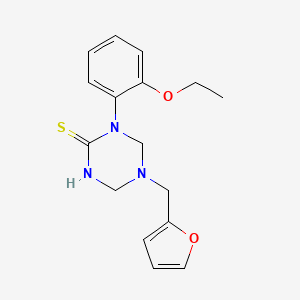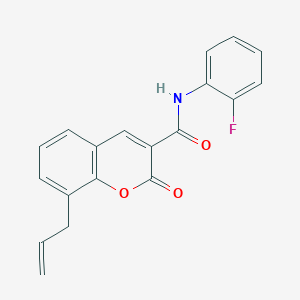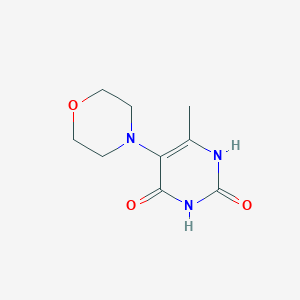
1-(2-ethoxyphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of 1,2,4-triazine derivatives, which are known for their diverse chemical properties and potential biological activities. While the exact compound "1-(2-ethoxyphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione" is not directly referenced in available literature, related 1,2,4-triazine compounds have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Triazine derivatives are typically synthesized through reactions involving amino compounds and various electrophiles or through cyclization reactions involving thiosemicarbazides and diketones or ketoesters. For instance, the synthesis of 1,2,4-triazine derivatives often involves the reaction of arylisothiocyanates with 2-aminothiazole in the presence of phase transfer catalysts (Saeed, Rashid, Jones, & Yunas, 2010).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a triazine ring, which can adopt various conformations depending on the substituents. For example, in some triazine compounds, the triazine ring adopts an envelope conformation with ring substituents lying on the same side of the mean plane, influenced by strong anomeric effects (Zhang, Zhang, Zhang, & Wang, 2009).
Chemical Reactions and Properties
Triazine derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with electrophilic reagents. The reactivity of triazine compounds can be influenced by the nature of substituents on the triazine ring, leading to the formation of a wide range of products (Mojzych, Bernat, & Karczmarzyk, 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystallinity, can vary significantly based on the molecular structure and substituents. For example, some triazine compounds form crystals with greenish metallic luster due to specific structural features and solid-state interactions (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-20-15-8-4-3-7-14(15)19-12-18(11-17-16(19)22)10-13-6-5-9-21-13/h3-9H,2,10-12H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSMVQKMIOLPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-4-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637851.png)

![5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B5637863.png)
![ethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5637869.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5637883.png)
![1-cyclopropyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5637891.png)
![2-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5637896.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637900.png)
![2-ethyl-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5637906.png)
![7-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5637914.png)
![4-{[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B5637917.png)
![2-[(4-cyanobenzyl)thio]-N'-cyclohexylideneacetohydrazide](/img/structure/B5637921.png)
![2-{2-[3-(benzyloxy)azetidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5637925.png)